5-amino-1-(4-chlorophenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The 1-position is occupied by a 4-chlorophenyl group, while the carboxamide nitrogen is linked to a 4-acetamidophenyl substituent. This scaffold is notable for its modular synthesis, enabling exploration of structure-activity relationships (SARs) in diverse biological contexts, including antimicrobial and anticancer applications .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-5-amino-1-(4-chlorophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O2/c1-10(25)20-12-4-6-13(7-5-12)21-17(26)15-16(19)24(23-22-15)14-8-2-11(18)3-9-14/h2-9H,19H2,1H3,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMHMHUPMYYSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-chlorophenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole core.
Introduction of Substituents: The 4-chlorophenyl and 4-acetamidophenyl groups are introduced through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Amidation: The final step involves the amidation of the carboxylic acid group with an amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group (if present) to yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-amino-1-(4-chlorophenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-chlorophenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Substitutions at the 1-Position of the Triazole Core
Variations at the triazole's 1-position significantly influence biological activity. Key analogs include:
Key Observations :
Modifications at the Carboxamide Position
The carboxamide's aryl group impacts target specificity and metabolic stability:
Key Observations :
- Acetamidophenyl Group : The 4-acetamidophenyl moiety may reduce phase I metabolism compared to acetyl or methoxy groups, as seen in CAI (a related triazole carboxamide) metabolizing into inactive fragments .
- Dichlorophenyl vs. Dimethoxyphenyl : Dichlorophenyl analogs (e.g., ID: C549-0146) are prioritized in high-throughput screening for their hydrophobic interactions, while dimethoxyphenyl derivatives (e.g., ZINC2686601) balance solubility and potency .
Biological Activity
5-amino-1-(4-chlorophenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The presence of the triazole ring and various substituents (such as the 4-chlorophenyl and 4-acetamidophenyl groups) contribute to its potential efficacy against various diseases.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Triazoles may induce apoptosis in cancer cells by activating caspases and modulating signaling pathways such as the AKT/mTOR pathway .
- Case Study : In a study evaluating a series of triazole derivatives against glioblastoma cell lines, compounds demonstrated varying degrees of potency, with some derivatives showing an EC50 value as low as 20 µM against specific glioma cells .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. The compound's structure suggests potential effectiveness against a range of pathogens:
- Mechanism : Triazoles disrupt fungal cell membrane synthesis by inhibiting ergosterol production, which is crucial for fungal viability .
- Case Study : A related triazole derivative was tested for its activity against various bacterial strains, showing promising results with MIC values lower than those of standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of triazoles is often influenced by their structural components. In this case:
- Chlorine Substitution : The presence of a chlorine atom in the phenyl ring has been linked to enhanced cytotoxicity and selectivity towards cancer cells .
- Amino Group Influence : The amino group at position 5 is essential for maintaining biological activity, influencing the compound's interaction with target proteins .
Data Table: Biological Activity Summary
Q & A
Q. What synthetic methodologies are recommended for producing 5-amino-1-(4-chlorophenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction purity be optimized?
- Methodology : Utilize a multi-step synthesis involving: (i) Condensation of substituted aniline derivatives (e.g., 4-chloroaniline) with isocyanides to form carboximidoyl chlorides. (ii) Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. (iii) Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the final product .
- Purity Optimization : Monitor reactions using thin-layer chromatography (TLC) and confirm purity via HPLC (>95% by area normalization) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : and NMR to confirm substituent positions and triazole ring formation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
- Data Table :
| Technique | Target Data | Example Parameters |
|---|---|---|
| NMR | Chemical shifts (δ ppm) | DMSO-d6, 400 MHz |
| HRMS | Exact mass (m/z) | ESI+ mode, [M+H]+ ion |
| HPLC | Retention time | C18 column, 70:30 H2O:MeCN |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzyme inhibition efficacy across studies?
- Methodology :
- Assay Standardization : Use identical enzyme sources (e.g., recombinant human COX-2 vs. murine isoforms) and buffer conditions (pH 7.4, 25°C).
- Control Compounds : Include reference inhibitors (e.g., celecoxib for COX-2) to validate assay sensitivity .
- Statistical Analysis : Apply ANOVA to compare IC50 values across studies, accounting for inter-lab variability .
Q. What in vitro models are suitable for evaluating anti-inflammatory or anticancer activity?
- Models :
- COX-2 Inhibition : Human recombinant COX-2 enzyme assay with fluorometric detection of prostaglandin E2 (PGE2) .
- Cancer Cell Lines : Dose-response studies in MCF-7 (breast cancer) or A549 (lung cancer) cells, using MTT assays to measure viability .
- Experimental Design :
- Include negative controls (DMSO vehicle) and positive controls (e.g., doxorubicin for cytotoxicity).
- Replicate experiments ≥3 times to ensure reproducibility .
Q. What computational strategies predict binding affinity to target proteins like COX-2?
- Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions between the triazole core and COX-2’s hydrophobic pocket.
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding mode retention .
Q. How should stability studies under physiological conditions be designed?
- Protocol :
- Buffer Systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Analysis : Quantify degradation via HPLC at 0, 6, 12, and 24-hour intervals .
Data Contradiction and Optimization
Q. How can structural modifications improve solubility without compromising bioactivity?
- Strategies :
- Introduce hydrophilic groups (e.g., hydroxyl or polyethylene glycol chains) at the 4-acetamidophenyl moiety.
- Assess logP values via shake-flask method to balance hydrophilicity and membrane permeability .
- Validation : Compare solubility (mg/mL in H2O) and IC50 values post-modification .
Q. What crystallographic techniques resolve ambiguities in stereochemistry or polymorphic forms?
- Methods :
- Single-Crystal XRD : Grow crystals via slow evaporation (solvent: DMF/EtOH) and analyze space group/unit cell parameters.
- PXRD : Compare experimental patterns with simulated data from Mercury software to detect polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
